molecular formula C12H21BrN2O B2773994 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole CAS No. 1855946-62-1

4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole

Cat. No.: B2773994
CAS No.: 1855946-62-1
M. Wt: 289.217
InChI Key: NVPZNTBHSLWVSZ-UHFFFAOYSA-N
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Description

4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of a bromine atom, a butoxymethyl group, and a sec-butyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the butoxymethyl group: This step involves the alkylation of the pyrazole ring with butoxymethyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the sec-butyl group: The final step involves the alkylation of the pyrazole ring with sec-butyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction reactions: The pyrazole ring can be reduced to form dihydropyrazoles or tetrahydropyrazoles.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution reactions: Products include azido, thio, and alkoxy derivatives of the pyrazole.

    Oxidation reactions: Products include hydroxylated or carbonylated pyrazoles.

    Reduction reactions: Products include dihydropyrazoles and tetrahydropyrazoles.

Scientific Research Applications

4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and other substituents can influence the binding affinity and specificity of the compound. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-butyl-1H-pyrazole: Lacks the butoxymethyl group, which may affect its reactivity and applications.

    5-(butoxymethyl)-1-sec-butyl-1H-pyrazole: Lacks the bromine atom, which may influence its chemical properties and biological activity.

    4-bromo-1-sec-butyl-1H-pyrazole: Lacks the butoxymethyl group, which may alter its solubility and reactivity.

Uniqueness

4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole is unique due to the presence of both the bromine atom and the butoxymethyl group. These substituents confer distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The combination of these groups makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

4-bromo-1-butan-2-yl-5-(butoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrN2O/c1-4-6-7-16-9-12-11(13)8-14-15(12)10(3)5-2/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPZNTBHSLWVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1C(C)CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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